1-(Isoquinolin-4-yl)-2-methylpropan-1-ol
Description
1-(Isoquinolin-4-yl)-2-methylpropan-1-ol is a secondary alcohol featuring an isoquinoline heterocycle substituted at the 4-position with a branched alkyl chain. This compound is of interest in medicinal chemistry due to structural similarities with psychoactive alkaloids and kinase inhibitors . However, direct experimental data on its synthesis or applications are absent in the provided evidence.
Properties
CAS No. |
27302-05-2 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-isoquinolin-4-yl-2-methylpropan-1-ol |
InChI |
InChI=1S/C13H15NO/c1-9(2)13(15)12-8-14-7-10-5-3-4-6-11(10)12/h3-9,13,15H,1-2H3 |
InChI Key |
JBYMNTORSRGHGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CN=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Isoquinolin-4-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact mechanism can vary depending on the specific application and the target molecule.
Comparison with Similar Compounds
Physicochemical Properties
- Electron-Withdrawing Groups : CF₃ and halogen substituents (e.g., Cl, F) increase molecular weight and polarity, as seen in compounds from . These groups also lower melting points compared to unsubstituted analogs.
- Solubility: The isoquinoline core (hypothetically) enhances water solubility relative to purely aromatic analogs due to its basic nitrogen atom, though experimental data are lacking.
Biological Activity
1-(Isoquinolin-4-yl)-2-methylpropan-1-ol, a derivative of isoquinoline, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique molecular structure, which includes an isoquinoline ring and an alcohol functional group, contributing to its diverse biological interactions.
Chemical Structure and Properties
The chemical structure of 1-(Isoquinolin-4-yl)-2-methylpropan-1-ol can be represented as follows:
This compound is a chiral molecule, existing in two enantiomeric forms: (2S) and (2R), each exhibiting distinct biological properties.
Biological Activity Overview
Research indicates that 1-(Isoquinolin-4-yl)-2-methylpropan-1-ol exhibits various biological activities:
Antimicrobial Activity
- Studies have shown that the compound demonstrates significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic processes.
Anticancer Properties
- The compound has been investigated for its anticancer effects, particularly in inhibiting the proliferation of cancer cells. It has shown promising results in vitro against various cancer cell lines, including those associated with breast and lung cancers.
The biological activity of 1-(Isoquinolin-4-yl)-2-methylpropan-1-ol is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Receptor Interaction : It has potential interactions with various receptors that modulate cell signaling pathways related to growth and apoptosis.
Case Studies
A number of studies have been conducted to evaluate the biological activity of 1-(Isoquinolin-4-yl)-2-methylpropan-1-ol:
-
Antimicrobial Study :
- A study published in 2024 reported that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Activity :
- Mechanistic Insights :
Comparative Analysis
Comparative studies with similar isoquinoline derivatives reveal unique aspects of 1-(Isoquinolin-4-yl)-2-methylpropan-1-ol's activity:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Mechanism |
|---|---|---|---|
| 1-(Isoquinolin-4-yl)-2-methylpropan-1-ol | Yes | Yes | PI3K/Akt modulation |
| (2S)-3-Isoquinolin-4-yl-2-methylpropan-1-ol | Moderate | Moderate | Different receptor interaction |
| Isoquinoline Derivative X | No | Yes | Topoisomerase inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
